molecular formula C21H28O2 B15179932 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol CAS No. 85665-82-3

3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol

Cat. No.: B15179932
CAS No.: 85665-82-3
M. Wt: 312.4 g/mol
InChI Key: UFSYSTJMMODDEE-UHFFFAOYSA-N
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Description

3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with an isopropyl group, a methyl group, and a phenethyloxy group, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol typically involves multi-step organic reactions. One common approach is the reaction of p-isopropylphenol with an appropriate alkylating agent, followed by further functional group modifications to introduce the phenethyloxy and methyl groups. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency. Continuous flow processes and advanced purification techniques are employed to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol is used to study molecular interactions and pathways. It can act as a probe to investigate enzyme activities and binding affinities.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are beneficial in treating various diseases.

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique properties contribute to the creation of high-quality products.

Mechanism of Action

The mechanism by which 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

  • Cyclamen Aldehyde: Similar in structure but lacks the phenethyloxy group.

  • 2-Methyl-3-(p-isopropylphenyl)propionaldehyde: Another related compound with a different functional group arrangement.

  • 3-Isopropylphenol: A simpler compound without the additional methyl and phenethyloxy groups.

Uniqueness: 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol stands out due to its unique combination of functional groups, which provides it with distinct chemical and physical properties compared to its similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.

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Properties

CAS No.

85665-82-3

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-1-(2-phenylethoxy)-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C21H28O2/c1-16(2)20-11-9-19(10-12-20)15-17(3)21(22)23-14-13-18-7-5-4-6-8-18/h4-12,16-17,21-22H,13-15H2,1-3H3

InChI Key

UFSYSTJMMODDEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C(O)OCCC2=CC=CC=C2

Origin of Product

United States

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